molecular formula C18H21NO6 B2691128 N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 955964-41-7

N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B2691128
CAS No.: 955964-41-7
M. Wt: 347.367
InChI Key: SDEMVLSSINEWSY-INIZCTEOSA-N
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Description

N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one moiety, which is a key structural feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with an appropriate acylating agent, followed by coupling with L-valine. One common method involves the use of ethylchloroacetate and hydrazine hydrate to form an intermediate, which is then reacted with L-valine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the chromen-2-one structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various cellular pathways, contributing to its anticancer and anticoagulant activities .

Comparison with Similar Compounds

Properties

CAS No.

955964-41-7

Molecular Formula

C18H21NO6

Molecular Weight

347.367

IUPAC Name

(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1

InChI Key

SDEMVLSSINEWSY-INIZCTEOSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O

solubility

not available

Origin of Product

United States

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